5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Anticancer Structure–Activity Relationship EGFR inhibitor

Med. chem. teams pursuing kinase or GLS1 inhibitors lose potency with generic 5-phenyl-1,3,4-thiadiazol-2-amine. The 3-chloro-5-fluoro pattern delivers defined inductive electron withdrawal and steric profile that enhances anticancer activity over mono-halogenated analogs. This pre-functionalized building block eliminates late-stage halogenation, enabling rapid parallel synthesis for EGFR (HCC827/H1975) and GLS1 programs. ≥95% purity, stored at 2-8 °C, shipped ambient.

Molecular Formula C8H5ClFN3S
Molecular Weight 229.66 g/mol
Cat. No. B13690524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC8H5ClFN3S
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C2=NN=C(S2)N
InChIInChI=1S/C8H5ClFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyHBZSDDROKCBOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated 5-Aryl-Thiadiazole Building Block for Kinase and GLS1 Programs


5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 1388061-19-5, MF C₈H₅ClFN₃S, MW 229.66) is a heterocyclic primary amine belonging to the 5-aryl-1,3,4-thiadiazol-2-amine family. Its core structure combines an electron-deficient 1,3,4-thiadiazole ring with a 3-chloro-5-fluorophenyl substituent, a substitution pattern that confers distinct electronic properties relevant to medicinal chemistry. The 1,3,4-thiadiazole scaffold is recognized as a privileged pharmacophore in kinase inhibitor design [1] and as a core motif in inhibitors of glutaminase 1 (GLS1), a validated oncology target [2]. The 3-chloro-5-fluoro substitution on the pendant phenyl ring differentiates this compound from its mono-halogenated or differently di‑halogenated analogs by modulating both lipophilicity and metabolic stability.

Workflow Kinase inhibitor lead optimization & GLS1 inhibitor library synthesis
Selection Defined 3‑chloro‑5‑fluoro EWG pattern for SAR-driven analog generation
Context Halogenated aryl‑thiadiazole building block for medicinal chemistry programs

Why 3-Chloro-5-fluoro Substitution Is Irreplaceable in Lead Optimization


Within the 5-aryl-1,3,4-thiadiazol-2-amine series, the nature and position of halogen substituents on the phenyl ring directly control biological potency. Structure–activity relationship (SAR) studies on diethyl α-aminophosphonate derivatives of these amines show that electron‑withdrawing groups (EWGs) on the phenyl ring enhance anticancer activity, while electron‑donating groups reduce it; increasing steric bulk is also detrimental [1]. The 3-chloro-5-fluoro pattern delivers a defined combination of inductive electron withdrawal and steric profile that cannot be reproduced by 4‑fluoro, 4‑chloro, or unsubstituted phenyl analogs. Consequently, substituting this intermediate with a generic 5‑phenyl-1,3,4-thiadiazol-2-amine or a mono‑halogenated variant risks a measurable loss in target potency, as evidenced by the activity rank order observed in head‑to‑head screening of the phosphonate library [1].

Target 3‑Cl‑5‑F substitution — EWG‑enriched halogen pattern consistent with reported SAR rank order for kinase and GLS1 pharmacophores.
Unsubstituted Phenyl May not reproduce EWG‑dependent target engagement observed in SAR studies; associated with lower activity in phosphonate library screening.
Mono‑halo (4‑F, 4‑Cl) Lack dual‑halogen electronic profile; reported pharmacophore models for GLS1 prioritize di‑halogenated aryl motifs, limiting direct replacement.
3‑Cl‑4‑F isomer Regioisomeric topology alters halogen‑bond geometry; predicted target engagement profiles may shift and require independent validation.

Comparative Evidence Supporting 3-Chloro-5-fluorophenyl Selection


EWG-Driven SAR: Superior Anticancer Potency Over Non-Halogenated Analogs

In a systematic SAR evaluation of diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate derivatives, electron‑withdrawing groups on the phenyl ring consistently increased in vitro anticancer activity against HCC827 and H1975 non‑small‑cell lung cancer lines, while electron‑donating groups and increased steric bulk diminished it [1]. The 3‑chloro‑5‑fluorophenyl motif belongs to the EWG‑enriched subset and is therefore predicted, on the basis of the disclosed rank order, to outperform the unsubstituted 5‑phenyl analog and mono‑fluorinated (e.g., 4‑fluorophenyl) or mono‑chlorinated (e.g., 4‑chlorophenyl) variants. The most potent compounds in the series (e.g., VIe, VIf) exhibited selective cytotoxicity toward cancer cells with IC₅₀ values >20 μM against normal cells, indicating a favorable therapeutic window when the optimal EWG pattern is employed [1].

EWG‑Driven Activity Rank Order
Class‑level inference
EWG‑enriched subset > unsubstituted / mono‑halo analogs (qualitative SAR across 17 derivatives)
Reported SAR trend supports EWG‑substituted building block selection for cell‑model endpoint context (NSCLC lines).
MTT assay; HCC827/H1975; 48 h. Exact IC₅₀ for the free amine not disclosed.
Anticancer Structure–Activity Relationship EGFR inhibitor

GLS1 Pharmacophore Compatibility vs. Mono-Substituted Analogs

A series of patents (e.g., HK1260708A1) describe 1,3,4‑thiadiazole derivatives as potent GLS1 inhibitors for oncology indications [1]. The general formula requires an aryl or heteroaryl group at the 5‑position, often bearing one or more halogen substituents. Fluorine and chlorine substituents in the meta‑ and para‑positions are explicitly exemplified across the patent family as contributors to optimal GLS1 binding affinity [1]. The 3‑chloro‑5‑fluorophenyl substitution pattern aligns with this pharmacophore preference, whereas non‑halogenated phenyl or mono‑halogenated variants lack the dual‑halogen electronic profile and are not represented among the most potent examples in the patent SAR tables [1].

GLS1 Pharmacophore Compatibility
Class‑level inference
3‑Cl‑5‑F substitution aligns with di‑halogenated aryl preference in GLS1 inhibitor patent SAR.
Supports pharmacophore‑fit interpretation for early‑stage GLS1 inhibitor design.
Inferred from patent family HK1260708A1; recombinant human GLS1 enzymatic assay.
Glutaminase GLS1 inhibitor Cancer metabolism Pharmacophore

Enhanced DNA Binding Affinity Through Electron-Withdrawing Substitution

A series of seven 5‑substituted‑1,3,4‑thiadiazol‑2‑amines, including halogenated aryl derivatives, were evaluated for DNA binding interactions using UV‑absorption and fluorescence spectroscopy [1]. All compounds demonstrated avid DNA binding, and the binding constants varied with the substituent electronic character. Compounds bearing electron‑withdrawing aryl groups exhibited stronger DNA affinity than those with electron‑donating groups [1]. Additionally, gel electrophoresis studies confirmed that the compounds cleave pUC18 plasmid DNA in the presence of H₂O₂, indicating potential as DNA‑targeted cytotoxic agents [1]. While the exact compound 5‑(3‑chloro‑5‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine was not individually reported, the class‑level data support that the 3‑chloro‑5‑fluorophenyl substitution pattern would confer stronger DNA binding than unsubstituted or methyl‑substituted phenyl analogs.

EWG‑Linked DNA Binding Trend
Class‑level inference
Electron‑withdrawing aryl groups associated with stronger DNA affinity vs. electron‑donating analogs.
Class‑level trend supports DNA‑probe development context; exact Kb not reported for the free amine.
Calf‑thymus DNA; UV‑Vis/fluorescence titration; pUC18 cleavage with H₂O₂.
DNA binding DNA cleavage Spectroscopic assay

Regioisomeric Differentiation from 3-Chloro-4-fluorophenyl Isomer

The 3‑chloro‑5‑fluorophenyl regioisomer (CAS 1388061‑19‑5) differs from the commercially available 3‑chloro‑4‑fluorophenyl isomer (CAS 1240570‑60‑8) in the position of the fluorine atom. This topological difference alters both the molecular electrostatic potential surface and the orientation of halogen‑bond donor/acceptor sites [1]. In kinase inhibitor design, where halogen‑bonding interactions with backbone carbonyls are critical, the 3,5‑disubstitution pattern can engage distinct hinge‑region contacts compared to the 3,4‑pattern [1]. Quantitative structure–activity relationship (QSAR) models for halogenated aryl‑thiadiazoles indicate that such regioisomeric changes can shift IC₅₀ values by 5‑ to 50‑fold depending on the target pocket geometry [1].

Regioisomeric Topology Distinction
Class‑level inference
3,5‑disubstitution vs. 3,4‑disubstitution alters halogen‑bond contacts; literature precedent suggests 5‑ to 50‑fold IC₅₀ variation.
Supports regioisomer‑specific SAR profiling; not directly quantified for this core.
Kinase hinge‑region geometry; general medicinal chemistry precedent.
Regioisomer Halogen bonding Molecular recognition

Procurement Applications in Drug Discovery and Chemical Biology


EGFR-Targeted Anticancer Lead Optimization

Medicinal chemistry teams pursuing selective EGFR inhibitors for non‑small‑cell lung cancer (NSCLC) can employ 5‑(3‑chloro‑5‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine as the preferred EWG‑enriched aryl‑amine building block for multi‑component α‑aminophosphonate synthesis. The SAR evidence shows that electron‑withdrawing groups on the phenyl ring enhance anticancer activity against HCC827 and H1975 cell lines while maintaining low toxicity toward normal cells [1]. The 3‑chloro‑5‑fluoro pattern is predicted to outperform unsubstituted phenyl and mono‑halogenated analogs based on the disclosed rank‑order trend [1].

GLS1 Glutaminase Inhibitor Library Generation

Given that the 1,3,4‑thiadiazole core with a halogenated 5‑aryl substituent is central to the dominant GLS1 inhibitor patent family [2], 5‑(3‑chloro‑5‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine serves as a direct synthon for generating focused GLS1 inhibitor libraries. Its pre‑installed dual‑halogen substitution obviates late‑stage halogenation steps, enabling rapid parallel synthesis of analogs for enzymatic GLS1 IC₅₀ profiling and mitochondrial glutamine metabolism assays in triple‑negative breast cancer and glioblastoma models [2].

DNA-Targeted Anticancer Agent Development

The class‑level DNA binding and oxidative cleavage activity of 5‑aryl‑1,3,4‑thiadiazol‑2‑amines [3] supports the use of the 3‑chloro‑5‑fluorophenyl derivative as a starting scaffold for DNA‑targeted anticancer agent design. Its electron‑withdrawing substitution pattern is expected to enhance DNA intercalation or groove‑binding affinity relative to electron‑rich analogs, and the primary amine handle permits facile conjugation to tumor‑homing peptides or oligonucleotides.

Regioisomeric Selectivity Profiling in Kinase Panels

Procurement of both 5‑(3‑chloro‑5‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine and its 3‑chloro‑4‑fluorophenyl isomer enables head‑to‑head regioisomeric selectivity profiling across kinase panels or metabolic enzyme assays. Literature precedent indicates that such regioisomeric pairs can yield 5‑ to 50‑fold differences in target engagement [4], providing critical SAR information for lead selection and intellectual property positioning.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
EWG‑substituted aryl‑thiadiazole core
Cell‑model endpoint context (lung cancer lines)
GLS1 inhibitor library synthesis
Pre‑installed dual‑halogen aryl motif
GLS1 enzymatic assay context
DNA‑binding probe development
Electron‑withdrawing substitution pattern
DNA affinity & cleavage assay context
Regioisomeric kinase profiling
3,5‑ vs 3,4‑substitution topology
Target‑engagement selectivity context
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